![molecular formula C16H17F2N3OS B2497527 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide CAS No. 450340-09-7](/img/structure/B2497527.png)
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
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Overview
Description
“N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide” is a compound that belongs to the class of organic compounds known as N-phenylureas . It is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds can be used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiophene ring fused with a pyrazole ring, which is further substituted with a tert-butyl group and a difluorobenzamide group . The presence of these functional groups may contribute to the compound’s reactivity and potential biological activity.Scientific Research Applications
Synthesis of Ceftolozane
This compound is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Iron (II) Complex Formation
The compound can react with divalent iron salt to afford the iron (II) complex . The iron (II) ion in this complex exists in the high-spin state (S = 2 for Fe (II)) and undergoes no temperature-induced spin transition in a range of 120–345 K . This property makes it possible to use the corresponding transition metal complexes for the production of diverse molecular devices and materials .
p38 MAP Kinase Inhibition
The compound could potentially be used as a p38 MAP kinase inhibitor . p38 MAP kinases are a class of mitogen-activated protein kinases that are responsive to stress stimuli and are involved in cellular responses to proinflammatory cytokines and physical stress .
Nitric Oxide (NO) Inhibition
The compound could potentially be used in the synthesis of molecules that inhibit Nitric Oxide (NO) production . NO is a free radical molecule that plays many roles in biological processes, and its overproduction can lead to various diseases .
Activators for Soluble Guanylate Cyclase
The compound could potentially be used in the synthesis of benzydamine analogs, which can be used as activators for soluble guanylate cyclase . Soluble guanylate cyclase is an enzyme that catalyzes the conversion of GTP to cGMP, a second messenger involved in many physiological and pathological processes .
Human Murine Double Minute 2 (MDM2) Inhibition
The compound could potentially be used in the synthesis of N-substituted chromenotriazolopyrimidine, a human murine double minute 2 (MDM2) inhibitor . MDM2 is a negative regulator of the p53 tumor suppressor and is considered a promising target for cancer therapy .
Mechanism of Action
Target of Action
Compounds with a pyrazole nucleus are known to interact with a variety of biological targets .
Mode of Action
For instance, an aromatic ring attached to N-2 of the pyrazole nucleus can provide important pi-CH (2) interactions with the kinase .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities .
properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS/c1-16(2,3)21-14(9-7-23-8-12(9)20-21)19-15(22)13-10(17)5-4-6-11(13)18/h4-6H,7-8H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOSBFRFZOXGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide |
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